An In-depth Technical Guide to 2,6-Difluorobenzamidine and its Key Precursor, 2,6-Difluorobenzamide
An In-depth Technical Guide to 2,6-Difluorobenzamidine and its Key Precursor, 2,6-Difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorobenzamidine, a fluorinated organic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on 2,6-difluorobenzamidine, this guide also offers an in-depth exploration of its closely related and well-documented precursor, 2,6-difluorobenzamide. Understanding the synthesis, properties, and applications of the amide is crucial for any research and development involving the amidine.
Part 1: Chemical Identity and Physicochemical Properties
A notable point of clarification is the distinction between 2,6-difluorobenzamidine and 2,6-difluorobenzamide, as these are often confused.
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2,6-Difluorobenzamidine : The primary subject of this guide, its CAS number is 762229-49-2.[]
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2,6-Difluorobenzamide : A key synthetic precursor and a significant compound in its own right, with the CAS number 18063-03-1.[2]
This guide will first focus on the available information for 2,6-difluorobenzamidine before delving into a detailed analysis of 2,6-difluorobenzamide.
2,6-Difluorobenzamidine: An Overview
2,6-Difluorobenzamidine is a fluorinated aromatic compound. While detailed experimental data is not extensively published, its structure suggests it is a valuable building block in medicinal chemistry, particularly for creating bioisosteres of other functional groups to enhance pharmacological properties.
Table 1: Physicochemical Properties of 2,6-Difluorobenzamidine and 2,6-Difluorobenzamide
| Property | 2,6-Difluorobenzamidine | 2,6-Difluorobenzamide |
| CAS Number | 762229-49-2[] | 18063-03-1[2] |
| Molecular Formula | C₇H₆F₂N₂ | C₇H₅F₂NO[2] |
| Molecular Weight | 156.14 g/mol | 157.12 g/mol |
| Appearance | Not specified | Off-white powder[2] |
| Melting Point | Not specified | 144-148 °C[3] |
| Boiling Point | Not specified | 284 °C[2] |
| Solubility | Not specified | Soluble in water and ethanol[2] |
The Indispensable Precursor: 2,6-Difluorobenzamide
2,6-Difluorobenzamide is a pivotal fluorinated organic compound, serving as a cornerstone in the synthesis of a diverse array of complex molecules.[4] Its significance lies in its role as a primary intermediate in the production of benzoylurea insecticides and as a scaffold for novel pharmaceutical agents.[4] The two fluorine atoms on the benzoyl moiety significantly influence the molecule's electronic properties, enhancing the efficacy and stability of its derivatives.[4]
Part 2: Synthesis and Manufacturing
Synthesis of 2,6-Difluorobenzamide
The most common and industrially scalable method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile.[5] This can be achieved via several methods, including acid-catalyzed hydrolysis, alkaline hydrolysis, and enzymatic hydrolysis.
A widely used industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide with an alkali, such as sodium hydroxide, as a catalyst.[5] This method is favored due to its stable product quality, high yield, and mild reaction conditions.
Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile
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Reaction Setup : In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.[5]
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Heating : Heat the mixture to 50°C with stirring.[5]
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Addition of Hydrogen Peroxide : Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.[5]
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Reaction : Maintain the temperature and continue stirring for 2 hours to complete the hydrolysis reaction.[5]
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Neutralization and Precipitation : After the reaction, cool the mixture to 25°C and adjust the pH to approximately 7.0 with 10 wt% hydrochloric acid. Continue stirring for 1.5 hours.[5]
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Isolation and Purification : The solid product is isolated by cooling and suction filtration. The filter cake is washed with water and then dried to yield 2,6-difluorobenzamide.[5]
Proposed Synthesis of 2,6-Difluorobenzamidine
A plausible synthetic route to 2,6-difluorobenzamidine would be the Pinner reaction, starting from 2,6-difluorobenzonitrile. This classic method converts a nitrile into an imidate, which is then treated with ammonia to form the amidine.
Hypothetical Protocol: Pinner Reaction for 2,6-Difluorobenzamidine
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Imidate Formation : 2,6-Difluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride salt.
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Ammonolysis : The isolated imidate salt is then treated with ammonia in a suitable solvent to yield 2,6-difluorobenzamidine.
Part 4: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,6-difluorobenzamide and, by extension, 2,6-difluorobenzamidine.
Hazard Summary : 2,6-Difluorobenzamide is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation. [6][7][8] Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or goggles. [7][9] | Protects against dust particles and splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile). [7][9] | Prevents skin irritation and absorption. |
| Respiratory | Work in a well-ventilated area or under a chemical fume hood. [6] | Minimizes inhalation of harmful dust. |
| Body | Laboratory coat. | Protects against accidental spills. |
Handling and Storage :
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Avoid contact with skin and eyes. [7][9]* Avoid the formation of dust and aerosols. [7][9]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9] First Aid Measures :
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Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. [8]* Skin Contact : Wash off with soap and plenty of water. [8]* Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. [8]* Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [8] In all cases of exposure, seek medical attention.
Part 5: Spectroscopic and Analytical Data
Characterization of 2,6-difluorobenzamide is well-documented, with data available from various sources. The NIST WebBook is a valuable resource for its gas-phase ion energetics data, IR spectrum, and mass spectrum. [10]These data are essential for quality control and for confirming the identity and purity of the compound in a research setting.
Conclusion
While 2,6-difluorobenzamidine remains a compound with limited publicly available data, its structural similarity to the well-characterized and synthetically important 2,6-difluorobenzamide suggests its potential as a valuable building block in drug discovery and materials science. This guide provides a thorough foundation on the synthesis, properties, applications, and safe handling of 2,6-difluorobenzamide, which is essential for any researcher looking to work with its amidine derivative. As research progresses, a more detailed understanding of 2,6-difluorobenzamidine itself is anticipated to emerge.
References
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NIST. 2,6-Difluorobenzamide - the NIST WebBook. [Link]
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
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PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]
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PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]
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PubChem. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439. [Link]
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PubMed Central. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. [Link]
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ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
Sources
- 2. 2,6-Difluorobenzamide(18063-03-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. 2,6-Difluorobenzamide CAS#: 18063-03-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 2,6-Difluorobenzamide [webbook.nist.gov]

